molecular formula C10H6ClNOS2 B15148054 5-[(2-Chlorophenyl)methylene]-2-thioxo-thiazolidin-4-one

5-[(2-Chlorophenyl)methylene]-2-thioxo-thiazolidin-4-one

Cat. No.: B15148054
M. Wt: 255.7 g/mol
InChI Key: AAIBSXUAGRXSIQ-UHFFFAOYSA-N
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Description

The compound 5-[(2-Chlorophenyl)methylene]-2-thioxo-thiazolidin-4-one belongs to the rhodanine-derived thiazolidinone family, characterized by a 2-thioxo-thiazolidin-4-one core substituted with a (2-chlorophenyl)methylene group at the 5-position. This scaffold is widely studied for its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . Its structural versatility allows modifications at the phenyl ring and the thiazolidinone core, enabling tailored pharmacological effects. This article provides a detailed comparison with structurally analogous compounds, focusing on synthetic routes, biological activities, and physicochemical properties.

Properties

IUPAC Name

5-[(2-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNOS2/c11-7-4-2-1-3-6(7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAIBSXUAGRXSIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=S)S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(2-chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one typically involves the condensation of 2-chlorobenzaldehyde with 2-mercapto-1,3-thiazole-4-one under basic conditions. Common reagents used in this reaction include sodium hydroxide or potassium hydroxide, and the reaction is usually carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(2-chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The chlorobenzylidene group can be reduced to form the corresponding benzyl group.

    Substitution: The chlorine atom in the chlorobenzylidene group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Benzyl derivatives.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5E)-5-(2-chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one would depend on its specific application. For example, if it exhibits antimicrobial activity, it might target bacterial enzymes or cell membranes. If it has anticancer properties, it could interfere with cellular signaling pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Core Modifications

The target compound shares the 2-thioxo-thiazolidin-4-one core with several analogues, but substitutions at the 3- and 5-positions differentiate their activities:

Compound Name Substituents (Position) Synthesis Method Key References
Target Compound 5-(2-Chlorophenyl)methylene Knoevenagel condensation
SR1–7 () 5-[3-substituted-4-(4-substituted-benzyloxy)benzylidene] Knoevenagel condensation with rhodanine and substituted aldehydes
L1–L3 (–4) 5-(Azulen-1-ylmethylene) Knoevenagel condensation with azulene aldehydes
HPFPTzone () 5-(3-Ethoxy-4-hydroxy-phenyl)methylene, 3-(4-fluorophenyl) Multi-step condensation
3-Ethyl derivative () 5-(3-Chloro-4-(4-fluorobenzyloxy)phenyl)methylene, 3-ethyl Substituted benzaldehyde and rhodanine
ASK1 Inhibitors () 5-(5-Phenyl-furan-2-ylmethylene) Virtual screening-guided synthesis

Key Observations :

  • Electron-withdrawing groups (e.g., 2-chloro in the target compound) enhance stability and binding affinity to hydrophobic enzyme pockets .
  • Azulene substituents (L1–L3) introduce redox-active properties, enabling electrochemical applications .
  • Furan-based derivatives () exhibit improved kinase inhibition due to planar aromatic systems enhancing π-π stacking .

Antimicrobial Activity

  • Target Compound : Demonstrated moderate antifungal activity against Candida albicans (MIC = 32 µg/mL) .
  • SR1–7 : Substituted benzyloxy groups improved biofilm inhibition (IC₅₀ = 8–12 µM) compared to the parent compound .
  • Pyrazolyl-TZDs () : Showed broad-spectrum antibacterial activity (MIC = 4–16 µg/mL) against S. aureus and E. coli due to pyrazole’s hydrogen-bonding capacity .

Enzyme Inhibition

  • ASK1 Inhibitors () : 5-(5-Phenyl-furan-2-ylmethylene) derivatives exhibited IC₅₀ = 0.2 µM, attributed to furan’s planar geometry fitting the kinase ATP-binding pocket .
  • HPFPTzone (): Enhanced IIH6 immunostaining in dystroglycanopathy models, suggesting glycosylation-modulating effects .

Physicochemical and Electrochemical Properties

Electrochemical Behavior (–4)

Compound Oxidation Potential (V vs. Ag/AgCl) Reduction Potential (V vs. Ag/AgCl)
L1 +0.78 -1.12
L2 +0.82 -1.08
L3 +0.85 -1.05
  • Azulene derivatives (L1–L3) exhibit quasi-reversible redox behavior, making them suitable for sensor applications .

Solubility and Molecular Weight

  • Target Compound : Molecular weight = 265.7 g/mol; low aqueous solubility due to hydrophobic chlorophenyl group.
  • 3-Ethyl derivative () : Higher molecular weight (407.9 g/mol) but improved solubility via 4-fluorobenzyloxy substitution .

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